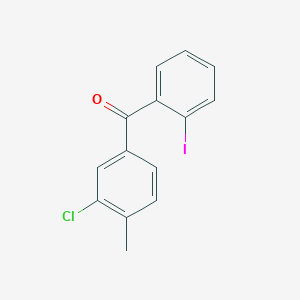

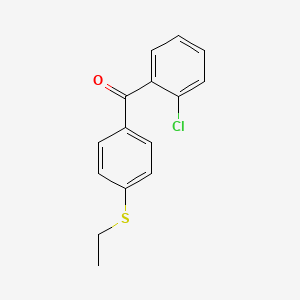

2'-Cyano-3-(2-thiomethylphenyl)propiophenone

Overview

Description

Synthesis Analysis

The synthesis of cyano-substituted compounds often involves the use of cyanoacetamide derivatives as key precursors. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate leads to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which can then be used to synthesize a variety of heterocyclic derivatives . These synthetic pathways typically involve regioselective attacks and cyclization, highlighting the versatility of cyano groups in organic synthesis.

Molecular Structure Analysis

The molecular structure of cyano-substituted compounds can be elucidated using various spectroscopic techniques. For example, the structure of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid was confirmed through 1H NMR, 13C NMR, and FTIR studies . Similarly, X-ray analysis can reveal the conformational differences in polymorphs of cyano-substituted compounds, as seen in the case of 2-cyano-3-(3,4-methylenedioxyphenyl)-2-propenoic acid ethyl-ester .

Chemical Reactions Analysis

Cyano groups in compounds can participate in various chemical reactions. For instance, 2-cyanophenylboronic acid can undergo a [3 + 2] annulation reaction with alkynes or alkenes to afford substituted indenones or indanones . The cyano group's reactivity can lead to the formation of complex structures, such as benzotropone, through intramolecular nucleophilic addition.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyano-substituted compounds can be quite diverse. Electrophilic trisubstituted ethylenes, such as ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, have been characterized and copolymerized with styrene, resulting in copolymers with high glass transition temperatures, indicating decreased chain mobility due to the dipolar character of the cyano group . Additionally, the electronic properties of these molecules can be analyzed using UV-visible absorption spectroscopy, and their thermal stability can be assessed through TG-DTA .

Scientific Research Applications

Antibacterial and Antifungal Properties

The research into cyanobacteria-derived compounds has revealed a wide variety of cyano-compounds with significant antimicrobial activities, including antibacterial, antifungal, and antimycobacterial effects. These compounds have shown efficacy against multidrug-resistant (MDR) pathogens, which is crucial as infections from MDR bacteria and fungi become increasingly difficult to treat. The chemical diversity of these compounds, including aromatic compounds and polyketides, suggests that similar cyanobacterial or synthetic cyano-compounds, such as 2'-Cyano-3-(2-thiomethylphenyl)propiophenone, may also exhibit promising antimicrobial properties that could be harnessed for pharmaceutical applications (Swain, Paidesetty, & Padhy, 2017).

Chemopreventive and Anticancer Activities

Polyphenolic compounds, including those with cyano-functionalities, have been widely studied for their anticancer and chemopreventive activities. These compounds exert their effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, and inhibition of angiogenesis. The potential anticancer properties of cyano-compounds make them subjects of interest for the development of new therapeutic agents targeting various types of cancer. Research into plant polyphenols and their derivatives suggests that similar mechanisms could be explored with synthetic cyano-compounds for cancer prevention and therapy (Ferrazzano et al., 2011).

Role in Xenobiotics Metabolism

Cytochrome P450 enzymes play a critical role in the metabolism of xenobiotics, including drugs and environmental toxins. Compounds with cyano-groups, such as this compound, could potentially modulate the activity of these enzymes, influencing the metabolism and clearance of various substances. This modulation could have significant implications for drug-drug interactions, toxicity, and the metabolic processing of carcinogens, thereby impacting drug development and environmental health (Khojasteh et al., 2011).

Applications in Heterocyclic Chemistry

The cyano- and thiophene-functionalities present in this compound make it a valuable precursor for the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, serving as the basis for a vast array of pharmaceutical agents, including anticancer, antimicrobial, and anti-inflammatory drugs. The versatility of cyano-compounds in heterocyclic synthesis opens up new avenues for drug discovery and the development of novel therapeutic agents (Gouda, 2013).

properties

IUPAC Name |

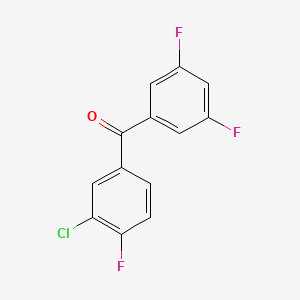

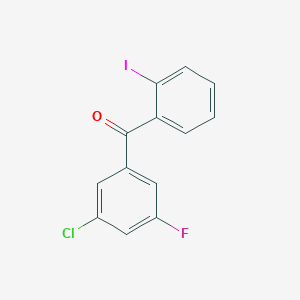

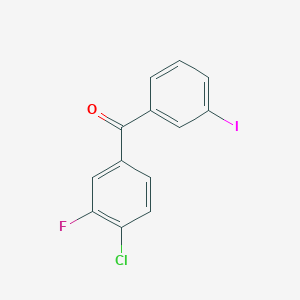

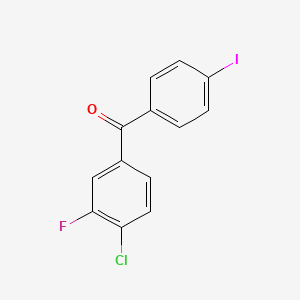

2-[3-(2-methylsulfanylphenyl)propanoyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NOS/c1-20-17-9-5-3-6-13(17)10-11-16(19)15-8-4-2-7-14(15)12-18/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBYWJPJPDWYDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644311 | |

| Record name | 2-{3-[2-(Methylsulfanyl)phenyl]propanoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898754-31-9 | |

| Record name | 2-[3-[2-(Methylthio)phenyl]-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{3-[2-(Methylsulfanyl)phenyl]propanoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.